5-(2,2-Difluoropropoxy)-2-methylphenylamine
Overview
Description
5-(2,2-Difluoropropoxy)-2-methylphenylamine is an organic compound that features a phenylamine structure substituted with a difluoropropoxy group and a methyl group
Scientific Research Applications
5-(2,2-Difluoropropoxy)-2-methylphenylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Difluoropropoxy)-2-methylphenylamine typically involves the introduction of the difluoropropoxy group to a phenylamine precursor. One common method is through the nucleophilic substitution reaction where a suitable leaving group on the phenylamine is replaced by the difluoropropoxy group. This can be achieved using reagents such as 2,2-difluoropropanol and a base like potassium carbonate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluoropropoxy)-2-methylphenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The difluoropropoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.
Mechanism of Action
The mechanism of action of 5-(2,2-Difluoropropoxy)-2-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Difluoropropoxy)-5-fluorobenzoic acid
- 2-(2,2-Difluoropropoxy)-5-fluorobenzonitrile
Uniqueness
5-(2,2-Difluoropropoxy)-2-methylphenylamine is unique due to the presence of both the difluoropropoxy and methyl groups on the phenylamine structure. This combination of substituents can result in distinct chemical and biological properties compared to similar compounds. The difluoropropoxy group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
5-(2,2-difluoropropoxy)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-7-3-4-8(5-9(7)13)14-6-10(2,11)12/h3-5H,6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWUFBGJFMKELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(C)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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